molecular formula C13H15ClN4O4S B2564014 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034539-91-6

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2564014
CAS RN: 2034539-91-6
M. Wt: 358.8
InChI Key: CGFPOOXCMZWMFM-UHFFFAOYSA-N
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Description

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a sulfonamide derivative that belongs to the family of triazine-based compounds. It has been synthesized using different methods, and its unique chemical structure has made it a subject of interest for many researchers.

Scientific Research Applications

Inhibition of Carbonic Anhydrases and Anticancer Activity

Research has demonstrated the potential of derivatives of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide in inhibiting human carbonic anhydrase isozymes, which are enzymes involved in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. These inhibitors target the cytosolic isozymes I and II, as well as the transmembrane tumor-associated isozymes IX and XII. They have shown significant anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7, by selectively inducing cytotoxic effects towards cancer cells. These findings suggest the compound's derivatives could be developed as therapeutic agents for treating cancer (Żołnowska et al., 2018).

Development of Metal Complexes for DNA Binding and Cleavage

Studies have explored the synthesis of mixed-ligand copper(II)-sulfonamide complexes incorporating derivatives of the compound. These complexes have been evaluated for their DNA-binding capabilities and DNA cleavage activity, demonstrating significant genotoxicity and anticancer activity across different cellular models. This research underscores the potential of such complexes in the development of new chemotherapeutic agents that operate through mechanisms involving DNA interaction (González-Álvarez et al., 2013).

Photodegradation Studies

The photodegradation of herbicides containing triazine and sulfonamide moieties has been investigated, with findings indicating that sunlight and ultraviolet irradiation can lead to the degradation of such compounds, resulting in various photoproducts. These studies are crucial for understanding the environmental fate and degradation pathways of herbicides related to this compound, contributing to the development of more environmentally friendly agricultural chemicals (Pusino et al., 1999).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and structural characterization of novel compounds derived from this compound, contributing to the broader knowledge of chemical properties, molecular structures, and potential applications of these compounds in various scientific domains (Kunishima et al., 1999).

properties

IUPAC Name

3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O4S/c1-8-9(14)5-4-6-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFPOOXCMZWMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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